1-Ethyl-4-methylpyrrolidin-2-one
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Overview
Description
Preparation Methods
The synthesis of 1-Ethyl-4-methylpyrrolidin-2-one can be achieved through several methods:
Amination and Cyclization: This method involves the amination of functionalized acyclic substrates followed by cyclization to form the pyrrolidinone ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidinones.
Ring Expansion: This method involves the ring expansion of β-lactams or cyclopropylamides to form the pyrrolidinone structure.
Industrial production methods often utilize cost-effective and scalable processes, such as the use of simple and inactivated cyclic amines as substrates, with copper salts as promoters and Oxone as the oxidant .
Chemical Reactions Analysis
1-Ethyl-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like Oxone and reducing agents like hydrogen gas or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-4-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, docking analyses have suggested that pyrrolidinone derivatives can bind to protein pockets, influencing their biological activity . The compound’s effects are mediated through its interaction with various enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
1-Ethyl-4-methylpyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A simpler derivative without the ethyl and methyl groups, used in similar applications.
Pyrrolone: Another five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-diones: Compounds with additional functional groups, used in medicinal chemistry.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-ethyl-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO/c1-3-8-5-6(2)4-7(8)9/h6H,3-5H2,1-2H3 |
InChI Key |
WPYOVDDPFSTFOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(CC1=O)C |
Origin of Product |
United States |
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